molecular formula C10H9NO5 B1606948 4-(3-Nitrophenyl)-4-oxobutanoic acid CAS No. 6328-00-3

4-(3-Nitrophenyl)-4-oxobutanoic acid

Cat. No.: B1606948
CAS No.: 6328-00-3
M. Wt: 223.18 g/mol
InChI Key: VNDVLOPITGDGOG-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-4-oxobutanoic acid typically involves the nitration of a phenyl ring followed by the introduction of a butanoic acid group. One common method includes the nitration of phenylacetic acid derivatives under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitrophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Reduction of the nitro group: 4-(3-Aminophenyl)-4-oxobutanoic acid.

    Reduction of the carbonyl group: 4-(3-Nitrophenyl)-4-hydroxybutanoic acid.

    Substitution reactions: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms involving nitro and carbonyl groups.

    Biology: The compound can be used to investigate the effects of nitroaromatic compounds on biological systems, including their potential as enzyme inhibitors or substrates.

    Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. The carbonyl group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-(3-Aminophenyl)-4-oxobutanoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(3-Nitrophenyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.

    4-(3-Nitrophenyl)-4-oxopentanoic acid: Similar structure but with an extended carbon chain.

Uniqueness: 4-(3-Nitrophenyl)-4-oxobutanoic acid is unique due to the presence of both a nitro group and a carbonyl group within the same molecule

Properties

IUPAC Name

4-(3-nitrophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDVLOPITGDGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281843
Record name 4-(3-Nitrophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-00-3
Record name 3-(m-Nitrobenzoyl)propionic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(m-Nitrobenzoyl)propionic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Nitrophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-nitrophenyl)-4-oxobutanoic acid
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Synthesis routes and methods

Procedure details

To a suspension of triacetoxyborohydride (Aldrich) (21 g, 10 mmol) in dry THF (220 mL), a solution in dry THF (40 mL) of 4-(3′-nitrophenyl)-4-oxo-2-butenoic acid (2.2 g, 10 mmol)(prepared as described in example 7,(mp. 178-179° C.)), was added on stirring at room temperature, under dry nitrogen atmosphere. The resulting light yellow solution was stirred at room temperature overnight under nitrogen atmosphere. To the colorless reaction mixture, aqueos 1N HCl (50 mL), was slowly added dropwise, on cooling at 0° C. The most of the solvent was evaporated under reduced pressure and the residue taken up with 2N HCl and extracted with the ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated in vacuo, to led to a solid. Recrystallization from diethyl ether/hexane afforded a cream solid (1.7 g ,77%), mp. 162-164° C.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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